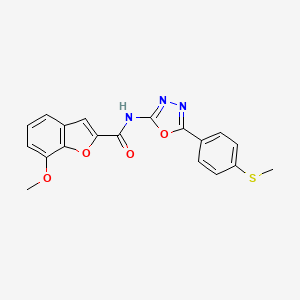

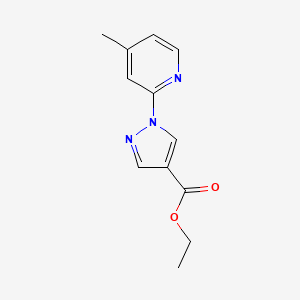

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester derivative of the corresponding carboxylic acid. The presence of a 4-methylpyridin-2-yl group suggests that the compound may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, respectively . Another method involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These methods allow for the determination of the 3D molecular structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking interactions, which can stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole upon treatment with various nucleophilic reagents . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing its monoclinic space group and other crystallographic parameters . Preliminary bioassays have indicated that this compound shows fungicidal and plant growth regulation activities . Additionally, the molecular structures of related compounds have been determined, showing intramolecular N-H...O hydrogen bonds and almost planar rings formed by these bonds .

Scientific Research Applications

1. Synthesis of Novel Compounds

Ethyl 3-amino-5-phenylpyrazole-4-carboxylate 1, a derivative of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, has been used to synthesize a range of new compounds such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These compounds have potential applications in various chemical industries (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

2. Novel Pyrazolo[3,4-b]pyridine Products

Researchers have found an efficient way to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This process is significant for the preparation of new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

3. Corrosion Inhibitors for Industrial Use

This compound derivatives have shown effectiveness as corrosion inhibitors in industrial processes. Specifically, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) demonstrated a high efficiency of 98.8% at 100 mg/L in protecting mild steel during the industrial pickling process (Dohare, Ansari, Quraishi, & Obot, 2017).

4. Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates

This compound has been utilized in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, employing ultrasound irradiation. This method significantly reduces reaction times, which is advantageous for industrial and laboratory synthesis (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets (NOS enzymes) to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

For instance, NO is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . It also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The production of NO as a result of the compound’s action has diverse effects at the molecular and cellular levels. In macrophages, NO mediates tumoricidal and bactericidal actions . This suggests that the compound could potentially have applications in the treatment of conditions involving macrophages, such as certain types of cancer or infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name |

ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQZPNRRIGIQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)

![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)